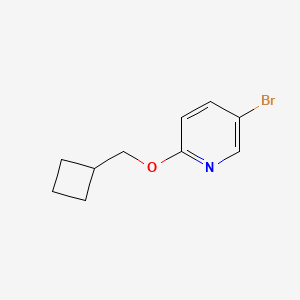
N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, commonly known as APET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. APET has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Synthesis and Evaluation of Derivatives for Inotropic Activity
A study explored the synthesis and positive inotropic evaluation of certain acetamide derivatives, highlighting their potential to increase stroke volume in isolated rabbit heart preparations, suggesting a line of research into cardiovascular drugs (Wu et al., 2012).
Anticancer Activity and Molecular Docking Analysis
Another research focused on the synthesis, structure, and molecular docking analysis of an anticancer drug derivative, demonstrating its potential against the VEGFr receptor. This suggests applications in designing cancer therapeutics (Sharma et al., 2018).
Dual Regulator of Cytokines for Protective Effects
A novel dual regulator of tumor necrosis factor-alpha and interleukin-10 was studied for its protective effects against endotoxin-induced shock in mice, indicating potential therapeutic applications in treating septic shock and related conditions (Fukuda et al., 2000).
Potential Pesticides from N-Derivatives
Research on N-derivatives of acetamide compounds characterized by X-ray powder diffraction proposed their use as potential pesticides, opening avenues for agricultural applications (Olszewska et al., 2011).
Prostacyclin Receptor Agonist for Pulmonary Hypertension
A study on a long-acting prostacyclin receptor agonist prodrug demonstrated its amelioration effects on rat pulmonary hypertension, suggesting its utility in treating vascular diseases (Kuwano et al., 2008).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-18-8-9-19(16(23)15(18)22)10-14(21)17-13-6-4-12(5-7-13)11(2)20/h4-7H,3,8-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSJLZOCVKWQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)

![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2878988.png)




![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)




